molecular formula C18H19FN2O3 B7018881 N-[2-(4-fluorophenyl)oxan-4-yl]-5-hydroxy-N-methylpyridine-3-carboxamide

N-[2-(4-fluorophenyl)oxan-4-yl]-5-hydroxy-N-methylpyridine-3-carboxamide

Cat. No.: B7018881
M. Wt: 330.4 g/mol
InChI Key: XYVDTTYAQZHZRQ-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)oxan-4-yl]-5-hydroxy-N-methylpyridine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorophenyl group, an oxan ring, and a pyridine carboxamide moiety. Its distinct molecular configuration makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)oxan-4-yl]-5-hydroxy-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c1-21(18(23)13-8-16(22)11-20-10-13)15-6-7-24-17(9-15)12-2-4-14(19)5-3-12/h2-5,8,10-11,15,17,22H,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVDTTYAQZHZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCOC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC(=CN=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)oxan-4-yl]-5-hydroxy-N-methylpyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxan ring: This step involves the cyclization of a suitable precursor to form the oxan ring.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.

    Formation of the pyridine carboxamide moiety: This step involves the coupling of a pyridine derivative with a carboxamide group under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)oxan-4-yl]-5-hydroxy-N-methylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution reagents: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-(4-fluorophenyl)oxan-4-yl]-5-hydroxy-N-methylpyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)oxan-4-yl]-5-hydroxy-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to receptors: The fluorophenyl group and pyridine moiety may interact with specific receptors, modulating their activity.

    Inhibiting enzymes: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Modulating signaling pathways: The compound may influence signaling pathways involved in cellular processes.

Comparison with Similar Compounds

N-[2-(4-fluorophenyl)oxan-4-yl]-5-hydroxy-N-methylpyridine-3-carboxamide can be compared with other similar compounds, such as:

    N-[2-(4-chlorophenyl)oxan-4-yl]-5-hydroxy-N-methylpyridine-3-carboxamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    N-[2-(4-bromophenyl)oxan-4-yl]-5-hydroxy-N-methylpyridine-3-carboxamide: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

    N-[2-(4-methylphenyl)oxan-4-yl]-5-hydroxy-N-methylpyridine-3-carboxamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

The uniqueness of this compound lies in its specific fluorophenyl group, which may impart distinct chemical and biological properties compared to its analogs.

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